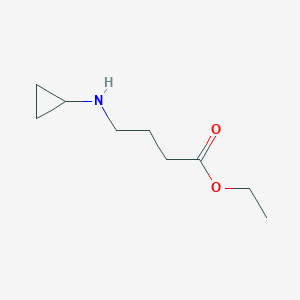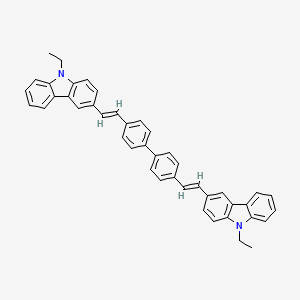
4,4'-Bis(2-(9-ethyl-9H-carbazol-3-yl)vinyl)-1,1'-biphenyl
説明
The molecule “4,4’-Bis(2-(9-ethyl-9H-carbazol-3-yl)vinyl)-1,1’-biphenyl” is a complex organic compound. It contains two carbazole units, which are aromatic heterocyclic organic compounds. The carbazole units are connected by a vinyl group to a biphenyl core .
Synthesis Analysis
While the specific synthesis pathway for this compound isn’t available, carbazole derivatives are often synthesized through electropolymerization . Additionally, Suzuki cross-coupling reactions are commonly used in the synthesis of biphenyl compounds .Molecular Structure Analysis
The molecule likely has a conjugated system due to the alternating single and double bonds in the vinyl and biphenyl groups. This could give the molecule interesting optical and electronic properties .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure and substituents. Carbazole derivatives often have good thermal stability and optoelectronic properties .科学的研究の応用
High Efficiency Blue Organic Light Emitting Devices (BOLEDs)
BCzVBi is used in the fabrication of high efficiency Blue Organic Light Emitting Devices (BOLEDs). The electroluminescent characteristics of these devices are enhanced by doping BCzVBi in the emitting layer and hole/electron transport layers . This results in improved luminance and luminous efficiency .
Fluorescent Emitter in Blue Organic Light Emitting Diodes
BCzVBi is used as a fluorescent emitter mixed with two charge transport hosts in the creation of blue organic light emitting diodes . The device efficiency increases as BCzVBi concentration increases .
High Efficiency Fluorescent Organic Light-Emitting Diodes
Due to the larger triplet energy of BCzVBi compared to other compounds, it is chosen as the blue fluorescent dopant for the realization of high-efficiency fluorescent organic light-emitting diodes .
作用機序
Target of Action
The primary target of 4,4’-Bis(9-ethyl-3-carbazovinylene)-1,1’-biphenyl (BCzVBi) is the organic light-emitting diodes (OLEDs). BCzVBi is used as a fluorescent emitter in OLEDs, mixed with two charge transport hosts . The efficiency of the device increases as the concentration of BCzVBi increases .
Mode of Action
BCzVBi interacts with its targets, the OLEDs, by being mixed with two charge transport hosts. The energy gap for electrons transporting from TPBi to BCzVBi is higher than the energy gap from TPBi to CBP, showing that the electron injection efficiency from the ETL to the EML would be suppressed while the concentration of BCzVBi increased for the device .
Biochemical Pathways
The balance of the carriers and the distribution of the exciton could be improved via this D-EML structure in two situations, which could improve the performance of the device .
Pharmacokinetics
It is known that the device efficiency increases as bczvbi concentration increases , suggesting that the concentration of BCzVBi in the device may influence its bioavailability.
Result of Action
The molecular and cellular effects of BCzVBi’s action result in an increase in the efficiency of the OLEDs. The luminance and luminous efficiency of BOLED doped BCzVBi in EML and HTL/ETL improved significantly . This suggests that BCzVBi has a significant impact on the performance of OLEDs.
将来の方向性
特性
IUPAC Name |
9-ethyl-3-[(E)-2-[4-[4-[(E)-2-(9-ethylcarbazol-3-yl)ethenyl]phenyl]phenyl]ethenyl]carbazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C44H36N2/c1-3-45-41-11-7-5-9-37(41)39-29-33(21-27-43(39)45)15-13-31-17-23-35(24-18-31)36-25-19-32(20-26-36)14-16-34-22-28-44-40(30-34)38-10-6-8-12-42(38)46(44)4-2/h5-30H,3-4H2,1-2H3/b15-13+,16-14+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAPHUPWIHDYTKU-WXUKJITCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=C(C=C2)C=CC3=CC=C(C=C3)C4=CC=C(C=C4)C=CC5=CC6=C(C=C5)N(C7=CC=CC=C76)CC)C8=CC=CC=C81 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1C2=CC=CC=C2C3=C1C=CC(=C3)/C=C/C4=CC=C(C=C4)C5=CC=C(C=C5)/C=C/C6=CC7=C(N(C8=CC=CC=C78)CC)C=C6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C44H36N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10626230 | |
| Record name | 3,3'-{[1,1'-Biphenyl]-4,4'-diyldi[(E)ethene-2,1-diyl]}bis(9-ethyl-9H-carbazole) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10626230 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
592.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
475480-90-1 | |
| Record name | 3,3'-{[1,1'-Biphenyl]-4,4'-diyldi[(E)ethene-2,1-diyl]}bis(9-ethyl-9H-carbazole) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10626230 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular formula and weight of BCzVBi?
A1: The molecular formula of BCzVBi is C40H30N2, and its molecular weight is 546.69 g/mol.
Q2: What spectroscopic data is available for BCzVBi?
A2: Several studies provide spectroscopic data for BCzVBi. Information on its UV-Vis absorption and photoluminescence (PL) spectra is readily available. For instance, researchers observed that the PL spectrum of DNBN shows a better overlap with the UV-Vis absorption spectrum of BCzVBi compared to the PL spectrum of MADN. [] This overlap suggests efficient energy transfer from DNBN to BCzVBi.
Q3: What is the energy bandgap of BCzVBi?
A3: The energy bandgap of BCzVBi is reported to be 3.0 eV. []
Q4: How does the molecular structure of BCzVBi contribute to its deep blue emission?
A4: The conjugated structure of BCzVBi, featuring alternating single and double bonds, allows for electron delocalization across the molecule. This delocalization results in a wider energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), leading to blue light emission upon relaxation from the excited state.
Q5: What are the primary applications of BCzVBi in OLEDs?
A5: BCzVBi is primarily used as a deep-blue fluorescent dopant in the emissive layer of OLEDs. [, , , , ]
Q6: Which host materials are commonly used with BCzVBi in OLEDs?
A6: Several host materials have been investigated for use with BCzVBi, including:
- 4′-(dinaphthalen-2-yl)-1,1′-binaphthyl (DNBN) [, ]
- 2-methyl-9,10-di(2-naphthyl) anthracene (MADN) [, , , ]
- 1,4-(dinaphthalen-2-yl)-naphthalene (DNN) []
- 4,4-bis(2,2-diphenylyinyl)-1,10-biphenyl (DPVBi) [, , , , ]
- 1,3-bis(carbazol-9-yl)benzene (mCP) [, ]
Q7: How does the choice of host material impact the performance of BCzVBi-based OLEDs?
A7: The choice of host material significantly influences the performance of BCzVBi-based OLEDs. Factors like energy level alignment, energy transfer efficiency, and charge carrier mobility of the host are crucial. For instance, DNBN, with its favorable energy level alignment and efficient energy transfer to BCzVBi, leads to enhanced device efficiency. []
Q8: What are the advantages of using BCzVBi as a blue emitter compared to other materials?
A8: BCzVBi offers several advantages as a blue emitter:
- Deep blue emission: It enables the fabrication of deep-blue OLEDs, crucial for achieving a wider color gamut in displays. [, , ]
- High efficiency: When paired with suitable host materials, BCzVBi can lead to highly efficient OLEDs, contributing to lower power consumption. [, , , ]
- Good color stability: Research has shown that BCzVBi-based devices can exhibit good color stability even at high luminance levels. [, ]
Q9: What are the challenges associated with using BCzVBi in OLEDs?
A9: Despite its advantages, BCzVBi also presents some challenges:
- Concentration quenching: At higher concentrations, BCzVBi tends to aggregate, leading to a decrease in fluorescence efficiency. []
- Deep blue emission optimization: Achieving efficient and stable deep-blue emission with the desired CIE coordinates remains an ongoing challenge. [, ]
Q10: How does the device structure influence the performance of BCzVBi-based OLEDs?
A10: The device structure significantly impacts OLED performance. Researchers have explored various strategies to optimize BCzVBi-based devices:
- Doped transport layers: Incorporating BCzVBi into the hole transport layer (HTL) and electron transport layer (ETL) has been shown to improve luminance and luminous efficiency by influencing charge carrier balance and exciton generation. [, ]
- Double emission layers (D-EMLs): Utilizing D-EMLs with BCzVBi doped in both layers can broaden the recombination zone and improve charge carrier confinement, enhancing efficiency. []
- Quantum well structures: Employing a quantum well structure in the emissive layer has demonstrated improvements in luminance and luminous efficiency. []
Q11: What is the role of aluminum nanoparticles (Al-NPs) in enhancing the luminescence efficiency of BCzVBi-based OLEDs?
A11: Inserting Al-NPs into the electron transport layer of BCzVBi-based OLEDs can enhance luminescence efficiency through the local surface plasmon polariton (LSPP) effect. [] The LSPP effect, excited in Al-NPs by the emitted light from BCzVBi, can enhance the radiative decay rate of the emitter, leading to increased efficiency.
Q12: How does the distance between Al-NPs and the BCzVBi emitting layer impact OLED performance?
A12: The distance between the Al-NPs and the BCzVBi emitting layer is crucial for optimal LSPP coupling and device performance. At very close proximity, fluorescence quenching can occur, while at larger distances, the LSPP effect weakens due to attenuated radiation from BCzVBi. [] Finding the optimal distance is key to maximizing the LSPP-enhanced efficiency.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-amino-4,5-dihydro-1H-benzo[d]azepin-2(3H)-one](/img/structure/B1592599.png)



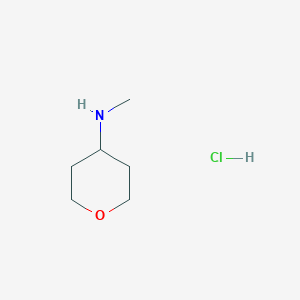
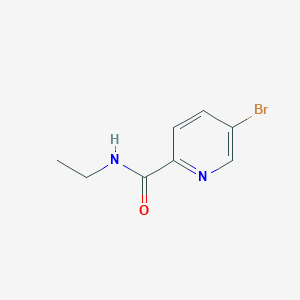

![Allylchloro[1,3-bis(2,4,6-trimethylphenyl)imidazol-2-ylidene]palladium(II)](/img/structure/B1592611.png)
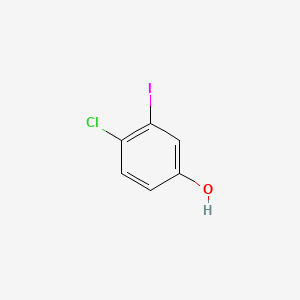
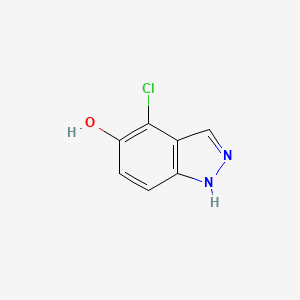
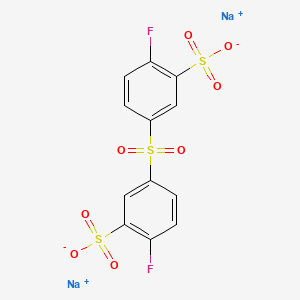
![N4,N4,N4',N4'-Tetrakis(4-methoxyphenyl)-[1,1'-biphenyl]-4,4'-diamine](/img/structure/B1592618.png)
